molecular formula C8H7Cl2NS B8655582 2-(3,4-Dichlorophenyl)ethanethioamide

2-(3,4-Dichlorophenyl)ethanethioamide

Cat. No.: B8655582
M. Wt: 220.12 g/mol
InChI Key: WEFGGGDJPYTAPQ-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)ethanethioamide is a synthetic organic compound characterized by a 3,4-dichlorophenyl group attached to an ethanethioamide moiety. Its molecular structure consists of a benzene ring substituted with two chlorine atoms at the 3- and 4-positions, linked via an ethyl chain to a thioamide functional group (-C(=S)-NH₂). While its exact applications remain under investigation, analogs with similar dichlorophenyl motifs are known for roles in central nervous system (CNS) targeting, sigma receptor modulation, or enzyme inhibition .

Properties

Molecular Formula

C8H7Cl2NS

Molecular Weight

220.12 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)ethanethioamide

InChI

InChI=1S/C8H7Cl2NS/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12)

InChI Key

WEFGGGDJPYTAPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=S)N)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3,4-Dichlorophenyl)ethanethioamide can be contextualized by comparing it to compounds with analogous features, including BD 1008 , BD 1047 , methazole , and dopamine hydrochloride . Key distinctions lie in substituent groups, pharmacological activity, and applications.

Structural and Functional Comparisons

Compound Name Molecular Structure Highlights Functional Groups Primary Applications Key Properties References
This compound 3,4-dichlorophenyl + ethanethioamide (-C(=S)-NH₂) Thioamide, dichlorophenyl Under investigation (potential CNS/sigma receptor ligands) High lipophilicity, stable thioamide group N/A
BD 1008 3,4-dichlorophenyl + pyrrolidinyl-ethylamine Tertiary amine, pyrrolidinyl Sigma-1 receptor ligand High sigma-1 affinity, dihydrobromide salt
BD 1047 3,4-dichlorophenyl + dimethylamino-ethylamine Tertiary amine, dimethylamino Sigma receptor antagonist Enhanced metabolic stability
Methazole 3,4-dichlorophenyl + oxadiazolidine-dione Oxadiazolidine, dichlorophenyl Herbicide Photodegradable, soil persistence
Dopamine HCl 3,4-dihydroxyphenyl + ethylamine hydrochloride Catechol, primary amine Neurotransmitter (CNS) Water-soluble, rapid metabolism

Key Findings

  • Substituent Effects: The 3,4-dichlorophenyl group in this compound and BD analogs enhances lipophilicity and membrane permeability compared to dopamine’s polar 3,4-dihydroxyphenyl group . Thioamide vs.
  • Pharmacological Activity :

    • BD 1008 and BD 1047 are established sigma receptor ligands, suggesting that the dichlorophenyl-ethylamine scaffold is critical for receptor interaction. The thioamide variant’s binding profile remains uncharacterized but warrants exploration .
    • Methazole’s herbicidal activity highlights the dichlorophenyl group’s versatility in agrochemicals, though its oxadiazolidine ring distinguishes it from pharmaceuticals .
  • Toxicity and Safety: Methazole is regulated under the Emergency Planning and Community Right-to-Know Act (EPCRA), indicating significant environmental or health hazards . Dopamine HCl’s rapid metabolism and water solubility reduce systemic toxicity, whereas lipophilic dichlorophenyl compounds may accumulate in tissues .

Notes

  • Structural analogs like BD 1008 and BD 1047 provide a foundational understanding of dichlorophenyl-ethylamine pharmacology, but the thioamide modification introduces novel properties.
  • Cross-disciplinary insights (e.g., agrochemical vs. pharmaceutical applications) underscore the dichlorophenyl group’s adaptability in diverse contexts .

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